molecular formula C6H8FNO2 B8547006 4-[(2-fluoroethyl)amino]furan-2(5H)-one

4-[(2-fluoroethyl)amino]furan-2(5H)-one

Cat. No. B8547006
M. Wt: 145.13 g/mol
InChI Key: IKYDFFSVUZBGCQ-UHFFFAOYSA-N
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Patent
US08106211B2

Procedure details

On a water separator, 550 mg (4.97 mmol) of 2-fluoroethylamine hydrochloride, 547 mg (5.47 mmol) of tetronic acid, 408 mg (4.97 mmol) of sodium acetate and 9 mg (0.05 mmol) of 4-toluene-sulphonic acid in 50 ml of toluene are heated under reflux for 5 hours. The reaction mixture is concentrated under reduced pressure and then taken up in ethyl acetate and washed with 1 N aqueous sodium hydroxide solution. The aqueous phase is extracted repeatedly with ethyl acetate and the combined organic phase is dried over sodium sulphate. Concentration of the organic phase under reduced pressure and purification of the residue by recrystallization from ethyl acetate/cyclohexane gives 300 mg (42% of theory) of 4-[(2-fluoroethyl)amino]furan-2(5H)-one.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-fluoroethylamine hydrochloride
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[F:3][CH2:4][CH2:5][NH2:6].[CH2:7]1[C:12](=[O:13])[O:11][CH2:10][C:8]1=O.C([O-])(=O)C.[Na+]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[F:3][CH2:4][CH2:5][NH:6][C:8]1[CH2:10][O:11][C:12](=[O:13])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
2-fluoroethylamine hydrochloride
Quantity
550 mg
Type
reactant
Smiles
Cl.FCCN
Name
Quantity
547 mg
Type
reactant
Smiles
C1C(=O)COC1=O
Name
Quantity
408 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
9 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
WASH
Type
WASH
Details
washed with 1 N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Concentration of the organic phase under reduced pressure and purification of the residue
CUSTOM
Type
CUSTOM
Details
by recrystallization from ethyl acetate/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
FCCNC1=CC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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